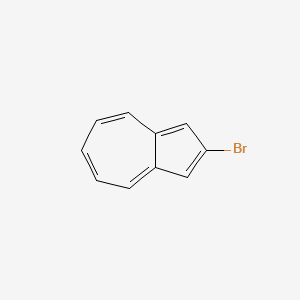
2-Bromoazulene
Vue d'ensemble
Description
2-Bromoazulene is an aromatic hydrocarbon derivative of azulene, characterized by a fused five- and seven-membered ring structure. The compound has a molecular formula of C₁₀H₇Br and is known for its unique blue color, which is a result of its electronic structure.
Méthodes De Préparation
The synthesis of 2-Bromoazulene typically involves electrophilic bromination of azulene. One common method is the reaction of azulene with bromine in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Analyse Des Réactions Chimiques
2-Bromoazulene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, its parent compound, azulene, can undergo such reactions under appropriate conditions.
The major products formed from these reactions depend on the reagents and conditions used. For instance, cross-coupling reactions typically yield biaryl derivatives, while substitution reactions can produce a variety of functionalized azulenes .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 2-Bromoazulene and its derivatives exert their effects involves interactions with molecular targets such as enzymes and receptors. For example, its anti-inflammatory activity is linked to the inhibition of pro-inflammatory cytokine production, while its anti-cancer effects are associated with the induction of apoptosis in cancer cells . The exact molecular pathways and targets can vary depending on the specific derivative and application.
Comparaison Avec Des Composés Similaires
2-Bromoazulene can be compared with other azulene derivatives, such as:
Guaiazulene: Another azulene derivative known for its anti-inflammatory properties and use in cosmetics.
Chamazulene: Found in chamomile, it has similar anti-inflammatory and medicinal properties.
What sets this compound apart is its enhanced reactivity due to the presence of the bromine atom, making it a versatile intermediate for further chemical modifications and applications .
Conclusion
This compound is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable building block for the synthesis of functional materials and bioactive compounds
Propriétés
IUPAC Name |
2-bromoazulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMXMWPTFILDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461933 | |
| Record name | 2-bromoazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58312-57-5 | |
| Record name | 2-bromoazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















